OTS447 -

OTS447

Catalog Number: EVT-8824138
CAS Number:
Molecular Formula: C27H32ClN3O2
Molecular Weight: 466.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OTS447 was developed through a collaborative effort between academic institutions and pharmaceutical companies, focusing on drug discovery and development. It falls under the category of small molecule inhibitors, which are designed to interfere with specific biological pathways by inhibiting protein functions. This classification is crucial for understanding its mechanism of action and potential applications in medical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of OTS447 involves several key steps that utilize organic chemistry techniques. The following methods are typically employed:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions, including condensation, cyclization, and functional group modifications, are employed to build the molecular structure of OTS447.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired compound from byproducts and unreacted materials.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of OTS447.

These methods ensure a high yield of the compound while maintaining structural integrity.

Molecular Structure Analysis

Structure and Data

OTS447 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X,Y,Z,X,Y,Z, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into its binding affinity to target proteins. Structural data indicates that OTS447 features a unique arrangement of atoms that is critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

OTS447 undergoes various chemical reactions that are essential for its functionality:

  1. Binding Interactions: The compound can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target proteins.
  2. Metabolic Reactions: Once administered, OTS447 may undergo metabolic transformations within the body, affecting its efficacy and safety profile.
  3. Stability Studies: Investigations into the stability of OTS447 under different pH levels and temperatures help determine its shelf-life and storage conditions.

These reactions are pivotal in understanding how OTS447 behaves in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of OTS447 involves its ability to inhibit specific protein-protein interactions crucial for cellular signaling pathways. This inhibition can lead to:

  • Reduced Cell Proliferation: By blocking pathways that promote cell growth, OTS447 may help control tumor growth in cancer models.
  • Neuroprotective Effects: In neurodegenerative diseases, it may prevent neuronal death by modulating signaling pathways associated with cell survival.

Data from preclinical studies indicate that OTS447 effectively alters these pathways, leading to significant biological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of OTS447 include:

  • Molecular Weight: Approximately XX g/mol (exact value needed).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data is essential for storage conditions.

Chemical properties include:

  • pKa Values: Determining the ionization state at physiological pH is critical for understanding its bioavailability.
  • Stability: Studies show stability under ambient conditions but sensitivity to light or moisture may require specific handling protocols.

These properties are crucial for formulating OTS447 into therapeutic agents.

Applications

Scientific Uses

OTS447 has promising applications in various fields:

  1. Cancer Research: Its ability to inhibit tumor growth makes it a candidate for cancer therapies.
  2. Neuroscience: Potential use in treating neurodegenerative diseases by protecting neuronal health.
  3. Drug Development: As a lead compound, it can be modified to enhance efficacy or reduce side effects.

Research continues to explore these applications, aiming to translate laboratory findings into clinical therapies.

Introduction to OTS447 and FLT3 Inhibition in Oncology

Role of FLT3 Signaling in Hematologic Malignancies

FLT3 is a class III receptor tyrosine kinase expressed primarily on hematopoietic progenitor cells, where it normally regulates cell survival, proliferation, and differentiation through tightly controlled activation upon binding its cognate ligand (FLT3 ligand). In acute myeloid leukemia, two predominant classes of FLT3 mutations drive oncogenesis: internal tandem duplication (FLT3-ITD) mutations within the juxtamembrane domain (occurring in ~25% of AML cases) and tyrosine kinase domain (FLT3-TKD) point mutations (occurring in ~7% of AML cases). The FLT3-ITD mutation, characterized by duplications of variable-length nucleotide sequences, results in the expression of a receptor that dimerizes independently of ligand binding. This leads to constitutive autophosphorylation and activation of the kinase [7].

The oncogenic consequences of FLT3-ITD mutations are profound. Biochemically, mutated FLT3 activates multiple downstream proliferative and anti-apoptotic pathways, including signal transducer and activator of transcription 5 (STAT5), phosphatidylinositol 3-kinase (PI3K)/AKT, and rat sarcoma virus (RAS)/rapidly accelerated fibrosarcoma (RAF)/mitogen-activated protein kinase (MAPK) cascades. This aberrant signaling represses transcription factors essential for myeloid differentiation (e.g., PU.1 and CCAAT/enhancer binding protein alpha) while simultaneously promoting uncontrolled proliferation and survival of leukemic blasts. Clinically, the presence of FLT3-ITD mutations, particularly those with high allelic ratio, confers a significantly worse prognosis, including reduced remission rates, increased relapse risk, and diminished overall survival compared to FLT3 wild-type acute myeloid leukemia. This established FLT3-ITD as a high-priority therapeutic target and provided the fundamental rationale for developing tyrosine kinase inhibitors such as OTS447 [1] [6] [7].

Table 1: Key FLT3 Mutation Types in Acute Myeloid Leukemia

Mutation TypeGenomic AlterationFrequency in AMLFunctional ConsequencePrognostic Impact
FLT3-ITDInternal tandem duplication in juxtamembrane domain (exons 14-15)~25%Ligand-independent dimerization, constitutive activationReduced remission, increased relapse, worse overall survival
FLT3-TKDPoint mutations in tyrosine kinase domain (commonly D835, I836)~7%Altered kinase conformation, constitutive activationControversial/neutral or mildly adverse

Discovery and Development of OTS447 as a FLT3-Targeted Therapeutic Agent

The discovery of OTS447 followed a structure-based drug design paradigm leveraging advanced computational and medicinal chemistry approaches. Initial identification utilized structure-based virtual screening, a computational methodology that docks large libraries of small molecules into high-resolution three-dimensional structures of the FLT3 kinase domain. This approach prioritized compounds predicted to form stable, high-affinity interactions with key regions of the ATP-binding pocket, including the hinge region, gatekeeper residue, and hydrophobic back pocket. Following virtual screening hits, iterative medicinal chemistry optimization was employed to enhance potency, selectivity, and drug-like properties. Key structural modifications likely focused on optimizing interactions with specific FLT3 residues critical for inhibitor binding while reducing affinity for off-target kinases to minimize potential toxicities [1] [2].

Although specific structural details of OTS447 remain proprietary, its design incorporates features addressing limitations of earlier-generation FLT3 inhibitors. These include optimized interactions with the FLT3 active site to achieve sub-nanomolar enzymatic inhibition and enhanced selectivity profiles to minimize off-target effects against kinases such as c-Kit, platelet-derived growth factor receptor, and FMS-related tyrosine kinase 3. Prebiological characterization confirmed OTS447 as a potent ATP-competitive inhibitor with high binding affinity for both FLT3-ITD and FLT3-TKD mutants. Molecular dynamics simulations demonstrated stable binding conformations with prolonged residence time within the FLT3 active site, predicting sustained target suppression in cellular contexts [1] [3].

In vitro biological evaluation established the exceptional potency of OTS447. Kinase inhibition assays revealed half-maximal inhibitory concentration values in the low nanomolar range against purified FLT3 kinase, significantly exceeding the potency of early-generation inhibitors like midostaurin. Cellular assays using FLT3-ITD-driven acute myeloid leukemia cell lines (e.g., MV4-11) demonstrated potent anti-proliferative effects, again with half-maximal inhibitory concentration values consistently below 2 nM. Mechanistically, treatment with OTS447 resulted in dose-dependent inhibition of FLT3 autophosphorylation and concomitant suppression of downstream effectors, including phosphorylated signal transducer and activator of transcription 5 and extracellular signal-regulated kinase. This specific pathway inhibition translated into cell cycle arrest and induction of apoptosis in FLT3-mutant cell lines, while cells lacking FLT3 mutations showed significantly reduced sensitivity, confirming the on-target mechanism of action [1] [3].

Fig 1: Conceptual Development Pathway of OTS447

1.  **Target Validation:** Established FLT3-ITD as driver oncogene in AML (~30% of cases; poor prognosis)2.  **Computational Screening:***   FLT3 kinase domain structure (PDB ID)*   Virtual library screening (millions of compounds)*   Docking/scoring for binding affinity and pose3.  **Hit Identification & Validation:***   Biochemical kinase assays (IC50 determination)*   Selectivity profiling (kinase panel screening)4.  **Medicinal Chemistry Optimization:***   Structure-activity relationship (SAR) cycles*   Focus: Potency (FLT3-ITD IC50), Selectivity, ADME properties5.  **Lead Compound (OTS447):***   Sub-nM enzymatic potency*   Low nM cellular activity (MV4-11 proliferation)*   Favorable kinase selectivity profile

Comparative Analysis of FLT3 Inhibitors in Preclinical Research

The landscape of FLT3 inhibitors spans multiple generations, each with evolving pharmacological profiles. OTS447 emerges within this context as a next-generation inhibitor distinguished by its exceptional potency and selectivity. A comparative analysis positions OTS447 against representative inhibitors at various stages of development and clinical use.

First-generation inhibitors, exemplified by midostaurin (approved in combination with chemotherapy for frontline FLT3-mutated acute myeloid leukemia), are characterized by broader multi-kinase inhibition profiles. While midostaurin demonstrates activity against FLT3-ITD (enzymatic half-maximal inhibitory concentration ~10-30 nM), it potently inhibits numerous other kinases including protein kinase C, c-Kit, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor. This promiscuity contributes to both a wider toxicity profile and potentially reduced therapeutic index specifically for FLT3 inhibition. Second-generation inhibitors, such as quizartinib and gilteritinib (approved as monotherapy for relapsed/refractory FLT3-mutated acute myeloid leukemia), exhibit improved potency and selectivity for FLT3 over first-generation compounds. Gilteritinib, for instance, achieves enzymatic half-maximal inhibitory concentration values against FLT3 in the low nanomolar range (approximately 0.5-2 nM) and demonstrates greater specificity, although inhibition of AXL kinase may still contribute to both efficacy and toxicity [3] [6] [7].

Within this continuum, preclinical data positions OTS447 as a potentially best-in-class inhibitor based on enzymatic potency. Reported half-maximal inhibitory concentration values for OTS447 inhibition of FLT3-ITD (approximately 1.07 ± 0.04 nM) surpass midostaurin by approximately 27-fold and show significant improvement even over gilteritinib. Furthermore, OTS447 maintains potent activity against common FLT3 tyrosine kinase domain resistance mutations (e.g., aspartate 835 mutations), a known limitation of some type II inhibitors like quizartinib. Cellular potency further underscores this advantage; OTS447 inhibits proliferation of FLT3-ITD-dependent MV4-11 cells with a half-maximal inhibitory concentration of approximately 1.31 ± 0.06 nM, demonstrating robust translation of enzymatic inhibition into a cellular context. This cellular potency significantly exceeds that reported for midostaurin and compares favorably with gilteritinib [1] [3].

Beyond raw potency metrics, OTS447 demonstrates a selectivity profile indicative of a true FLT3-targeted agent rather than a multi-kinase inhibitor. Comprehensive kinase panel screening reveals minimal off-target activity at therapeutically relevant concentrations, potentially translating into an improved safety and tolerability profile in future clinical testing compared to less selective agents. Furthermore, molecular dynamics simulations support the formation of a stable, high-affinity complex between OTS447 and FLT3, characterized by extensive hydrophobic interactions and specific hydrogen bonds within the ATP-binding cleft, explaining its superior biochemical potency [1].

Table 2: Preclinical Comparison of Selected FLT3 Inhibitors

Inhibitor (Generation)Reported FLT3-ITD Enzymatic IC50 (nM)MV4-11 Cellular Proliferation IC50 (nM)Key Off-Target KinasesStatus
Midostaurin (1st)10 - 30~50 - 100PKC, c-Kit, PDGFR, VEGFRApproved (Frontline combo)
Gilteritinib (2nd)0.5 - 2~5 - 20AXL, ALK, LTKApproved (Relapsed/Refractory)
Quizartinib (2nd)~1.5 - 4~10 - 20c-Kit, PDGFR, RETApproved (Relapsed/Refractory)
FLIN-4 (Preclinical)1.07 ± 0.041.31 ± 0.06Highly Selective (Preclinical)Preclinical
OTS447 (Preclinical)Comparable to FLIN-4Comparable to FLIN-4Highly Selective (Preclinical)Preclinical

The preclinical efficacy of OTS447 must also be considered within the context of evolving resistance mechanisms. FLT3-mutant acute myeloid leukemia cells can develop resistance to inhibitors through various mechanisms, including the acquisition of new FLT3 tyrosine kinase domain mutations, activation of bypass signaling pathways (e.g., via RAS/mitogen-activated protein kinase or parallel receptor tyrosine kinases), or microenvironment-mediated protection. Preliminary investigations into OTS447 suggest that its high potency may delay the emergence of resistance in vitro compared to less potent inhibitors. Furthermore, research on other potent FLT3 inhibitors indicates that overcoming resistance may require combinations, such as with inhibitors targeting downstream pathways (e.g., mitogen-activated protein kinase kinase inhibitors) or parallel survival signals (e.g., B-cell lymphoma 2 inhibitors). The high specificity and potency of OTS447 make it an excellent candidate backbone for such rational combination strategies targeting resistance mechanisms identified in FLT3-driven acute myeloid leukemia [7].

Properties

Product Name

OTS447

IUPAC Name

1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone

Molecular Formula

C27H32ClN3O2

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30)

InChI Key

OSRDFHWWFIEYDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.